molecular formula C23H28N2O3S B5059414 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide

Cat. No. B5059414
M. Wt: 412.5 g/mol
InChI Key: XLXVJHZXEQPRNX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carbonyl group, a piperidine ring, and a thiophene ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. It also contains a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of these heterocycles could have a significant impact on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the piperidine and thiophene rings in this compound could influence properties like its boiling point, melting point, solubility, and stability .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized. Potential areas of interest could include medicinal chemistry, where piperidine derivatives are often used .

properties

IUPAC Name

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-16-10-13-29-21(16)15-24(2)22(26)18-4-3-5-20(14-18)28-19-8-11-25(12-9-19)23(27)17-6-7-17/h3-5,10,13-14,17,19H,6-9,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXVJHZXEQPRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide

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